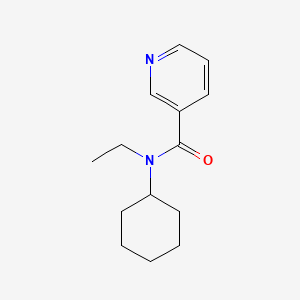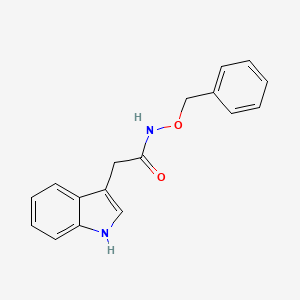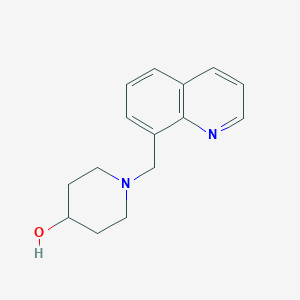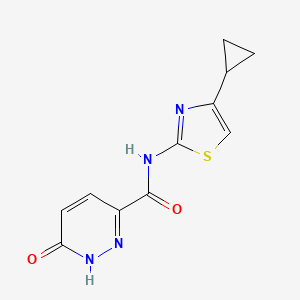
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C8H8BrN2O.
作用机制
The mechanism of action of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves its interaction with various cellular targets such as proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. By inhibiting HDACs, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide can induce apoptosis and inhibit the growth of cancer cells. This compound has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide in lab experiments is its potential as a therapeutic agent in various research fields. This compound has shown promising results in cancer treatment, neuroprotection, and anti-inflammatory activity. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.
未来方向
There are several future directions for the research of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory activity. Another direction is to study its potential as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the optimal dosage and administration route of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide to minimize toxicity and side effects.
合成方法
The synthesis of 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide.
科学研究应用
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been studied for its potential as a therapeutic agent in various scientific research fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, 4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
4-bromo-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h2,4-5,11H,1,3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZTGRHAQVKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-bromo-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)

![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)


![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)
